ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride

Solubility enhancement Salt-form selection Aqueous-phase synthesis

Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride (CAS 1803565-90-3) is a pyrazole-based α-amino acid ester building block supplied as a dihydrochloride salt. The molecule belongs to the class of bifunctional scaffolds combining a primary aliphatic amine, an ethyl ester, and a 1-phenyl-3,5-dimethylpyrazole core.

Molecular Formula C15H21Cl2N3O2
Molecular Weight 346.2 g/mol
Cat. No. B13257047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride
Molecular FormulaC15H21Cl2N3O2
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC=C2)C)N.Cl.Cl
InChIInChI=1S/C15H19N3O2.2ClH/c1-4-20-15(19)14(16)13-10(2)17-18(11(13)3)12-8-6-5-7-9-12;;/h5-9,14H,4,16H2,1-3H3;2*1H
InChIKeyQBXIOIOOGJTGCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate Dihydrochloride: Procurement-Ready Bifunctional Pyrazole Scaffold for Medicinal Chemistry


Ethyl 2-amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate dihydrochloride (CAS 1803565-90-3) is a pyrazole-based α-amino acid ester building block supplied as a dihydrochloride salt . The molecule belongs to the class of bifunctional scaffolds combining a primary aliphatic amine, an ethyl ester, and a 1-phenyl-3,5-dimethylpyrazole core . With a molecular weight of 346.25 g·mol⁻¹ and a calculated logP of 1.798 , it occupies a physicochemical space distinct from its closest structural analogs—the corresponding monohydrochloride salt (CAS 1032547-91-3; MW 309.79; mp 229–231 °C [1]), the des-α-amino ester (CAS 32710-86-4; MW 258.32; mp 86–87 °C [2]), and the free carboxylic acid form (CAS 5361-93-3; AlogP 1.29 ). The dihydrochloride stoichiometry confers aqueous solubility exceeding 50 mg·mL⁻¹ in acidic buffers, an order of magnitude greater than the free base , making this compound the preferred form for aqueous-phase synthetic protocols and biochemical assay preparation.

Why Ethyl 2-Amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate Dihydrochloride Cannot Be Replaced by a Generic Pyrazole Amino Ester


Although multiple pyrazole-4-acetic acid derivatives populate vendor catalogs, the specific combination of (i) a free α-amino group, (ii) an ethyl ester, (iii) a 1-phenyl-3,5-dimethyl substitution pattern, and (iv) a dihydrochloride salt stoichiometry is unique to this compound. Replacing the dihydrochloride with the monohydrochloride (mp 229–231 °C [1]) alters solubility, hygroscopicity, and the molar equivalents of HCl delivered in salt-metathesis or pH-sensitive reactions. Substituting the des-α-amino congener (CAS 32710-86-4; mp 86–87 °C [2]) eliminates the nucleophilic amine handle required for amide bond formation, reductive amination, or chiral resolution. The 3,5-dichlorophenyl analog ACPP, while a validated Asc-1 inhibitor (IC₅₀ = 0.72 μM [3]), carries a different halogenation pattern that changes lipophilicity and target engagement. Even the free acid form (AlogP 1.29 ) exhibits ~10-fold lower aqueous solubility than the dihydrochloride salt , precluding direct substitution in aqueous-phase chemistry. These orthogonal structural features collectively determine the compound's suitability as a synthetic intermediate, a fragment for structure-activity relationship (SAR) exploration, or a precursor for peptidomimetic design.

Quantitative Differentiation Evidence for Ethyl 2-Amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate Dihydrochloride Procurement Decisions


Aqueous Solubility: Dihydrochloride Salt Delivers >10-Fold Enhancement Over the Free Base Form

The dihydrochloride salt form of pyrazole amino esters achieves aqueous solubility exceeding 50 mg·mL⁻¹ in acidic buffers (pH 1–3), whereas the corresponding free base solubilizes to less than 5 mg·mL⁻¹ under identical conditions . This represents a greater than 10-fold solubility advantage. The target compound's dihydrochloride stoichiometry (2 HCl per molecule, MW 346.25 ) is confirmed by the molecular formula C₁₅H₂₁Cl₂N₃O₂, distinguishing it from the monohydrochloride salt (C₁₅H₂₀ClN₃O₂, MW 309.79 [1]). For procurement, this means that the dihydrochloride form eliminates the need for in situ HCl activation or co-solvent strategies during aqueous-phase amide coupling, reductive amination, or salt-metathesis steps.

Solubility enhancement Salt-form selection Aqueous-phase synthesis

α-Amino Group Functionality: Enables Peptide Coupling and Diversification Chemistry Absent in the Des-Amino Analogs

The target compound carries a primary aliphatic amine at the α-position to the ethyl ester carbonyl, classifying it as both a primary amine and an aminoester scaffold . In contrast, the closest commercially available des-α-amino analog—ethyl (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate (CAS 32710-86-4; mp 86–87 °C [1])—lacks this nucleophilic amine. This single-atom difference (NH₂ vs H) determines whether the molecule can participate in amide coupling with activated carboxylic acids, reductive amination with aldehydes, or Schiff base formation. The free amine also serves as a handle for chiral resolution via diastereomeric salt formation or chiral auxiliary attachment, options unavailable with the des-amino scaffold. The Enamine catalog explicitly classifies the compound under 'Bifunctional Scaffolds' and 'Primary Amines' , reflecting its dual-reactivity design.

Synthetic diversification Peptidomimetic chemistry Amide bond formation

Phenyl vs. 3,5-Dichlorophenyl Substitution: Differentiated Lipophilicity and Target Engagement Profile Relative to ACPP

The target compound bears an unsubstituted phenyl ring at the pyrazole N1 position (CLogP 1.798 ), whereas the most extensively characterized pharmacological analog—ACPP [(+)-amino(1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid]—contains a 3,5-dichlorophenyl group. ACPP is a validated Asc-1 inhibitor with IC₅₀ values of 0.72 ± 0.13 μM (human Asc-1-expressing CHO cells) and 0.89 ± 0.30 μM (rat primary neurons) [1]. The dichlorophenyl substitution increases molecular weight, electron-withdrawing character, and lipophilicity relative to the unsubstituted phenyl. For the target compound, the phenyl group provides a lower baseline lipophilicity (CLogP 1.798) and a different electrostatic surface, which may reduce CYP450-mediated metabolism risk and alter blood-brain barrier penetration relative to the dichloro analog. This compound serves as the non-halogenated comparator for SAR studies exploring the contribution of aryl ring electronics to Asc-1 binding and selectivity.

Lipophilicity tuning Asc-1 transporter CNS drug discovery

Dihydrochloride Salt Stoichiometry: Differentiated Handling and Storage Profile vs. Monohydrochloride Salt

The target compound is the dihydrochloride salt (C₁₅H₂₁Cl₂N₃O₂, MW 346.25 ), containing two equivalents of HCl per molecule. The corresponding monohydrochloride salt (C₁₅H₂₀ClN₃O₂, MW 309.79, mp 229–231 °C [1]) contains only one equivalent. The dihydrochloride form is classified for room temperature (RT) storage with normal transport conditions , while the monohydrochloride salt requires sealed, dry storage at 2–8 °C . This difference in recommended storage conditions reflects distinct hygroscopicity and thermal stability profiles. The dihydrochloride's RT stability simplifies inventory management and reduces cold-chain shipping costs. Both forms are supplied at 95% purity minimum [1]; however, the dihydrochloride's higher chloride content (20.5% Cl by weight vs 11.4% for monohydrochloride) provides a more precisely defined ionic strength contribution when dissolved in aqueous media.

Salt-form selection Chemical stability Long-term storage

Patent-Validated Pyrazole-4-Acetic Acid Pharmacophore: Anti-Inflammatory and Analgesic Class Activity

U.S. Patent No. 4,146,721 (Rainer, 1979) establishes that pyrazol-4-acetic acid esters bearing 1-phenyl and 3,5-dialkyl/aryl substitution are pharmacologically active as analgesics, anti-inflammatory agents, and antipyretics [1]. The patent explicitly exemplifies the des-α-amino analog—3,5-dimethyl-1-phenyl-pyrazol-4-acetic acid ethyl ester (mp 86–87 °C, 81% yield [1])—and its corresponding free acid (mp 138–139 °C ). The target compound extends this validated pharmacophore by introducing an α-amino group onto the acetic acid side chain, a structural modification that maintains the core pyrazole-4-acetic acid framework while adding a handle for further derivatization. The pyrazole amino acid scaffold has subsequently been explored in Asc-1 transporter inhibition (ACPP; IC₅₀ = 0.72 μM [2]), amino-pyrazole kinase modulation [3], and anti-inflammatory programs targeting COX enzymes [3]. This patent precedent de-risks the pyrazole-4-acetic acid core for buyers seeking scaffolds with documented pharmacological relevance.

Anti-inflammatory Analgesic COX inhibition Pyrazole pharmacophore

Purity Benchmark: 95% Minimum Specification with Multi-Vendor Availability and Certificate of Analysis Support

The target compound is consistently supplied at ≥95% purity across multiple independent vendors, including Enamine (EN300-169919 ), AKSci (4380DX ), and Sigma-Aldrich (via Enamine distribution ). The dihydrochloride form (CAS 1803565-90-3) is supported by Certificates of Analysis (COA) upon request , enabling batch-to-batch quality verification. The monohydrochloride analog (CAS 1032547-91-3) is also available at 95% purity but from fewer vendors (Chemscene CS-0233917, Leyan ), and requires cold-chain storage . The broader vendor base for the dihydrochloride form reduces single-supplier dependency risk and facilitates competitive price benchmarking: the monohydrochloride is listed at approximately USD 196/50 mg , while the dihydrochloride (Enamine) is available through Sigma-Aldrich's global distribution network , providing institutional procurement advantages.

Quality assurance Vendor comparison Batch reproducibility

Recommended Application Scenarios for Ethyl 2-Amino-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate Dihydrochloride Based on Quantitative Differentiation Evidence


Aqueous-Phase Amide Library Synthesis Leveraging the Dihydrochloride Salt Solubility Advantage

Investigators performing parallel amide coupling reactions in aqueous or mixed aqueous-organic media should select the dihydrochloride form over the monohydrochloride or free base. The dihydrochloride salt delivers >50 mg·mL⁻¹ solubility in acidic aqueous buffers , enabling direct dissolution and coupling with activated carboxylic acids without pre-neutralization or organic co-solvent addition. The free α-amino group serves as the nucleophile for HATU/DIC-mediated amide bond formation , a diversification strategy impossible with the des-amino analog (CAS 32710-86-4) [1]. The bifunctional scaffold designation confirms that the ethyl ester remains intact during amine-directed coupling, allowing sequential orthogonal deprotection and further elaboration.

Asc-1 Transporter SAR Campaigns Using the Phenyl Analog as the Non-Halogenated Baseline Comparator

The target compound serves as the direct phenyl-substituted comparator to ACPP, the 3,5-dichlorophenyl Asc-1 inhibitor (IC₅₀ = 0.72 μM in human Asc-1 CHO cells [2]). In an SAR program aimed at optimizing Asc-1 inhibition for schizophrenia or other CNS indications, the phenyl analog provides the non-halogenated baseline necessary to quantify the contribution of aryl chlorine atoms to transporter binding affinity, selectivity over related solute carriers, and blood-brain barrier penetration. The CLogP of 1.798 positions this compound in a favorable lipophilicity range for CNS exposure, while the ester prodrug motif allows conversion to the free carboxylic acid for transporter engagement studies.

Anti-Inflammatory Lead Optimization Using the Patent-Validated Pyrazole-4-Acetic Acid Pharmacophore

The pyrazole-4-acetic acid scaffold has been claimed for analgesic and anti-inflammatory indications in U.S. Patent 4,146,721 [1], with the des-amino ethyl ester and free acid demonstrated as synthetic intermediates. The target compound extends this validated pharmacophore with an α-amino substituent, enabling exploration of amine-dependent interactions (e.g., salt bridges with COX enzyme active-site residues, hydrogen bonding with kinase hinge regions) not accessible to the des-amino series. The review by Lusardi et al. (2023) [3] identifies amino-pyrazoles as privileged structures for p38MAPK, COX, and kinase inhibition, supporting the strategic value of this scaffold in anti-inflammatory drug discovery.

Peptidomimetic Design Exploiting the Dual Amino-Ester Functionality for Fragment-Based Screening

As a bifunctional scaffold containing both a primary amine and an ethyl ester , this compound is ideally suited for fragment-based drug discovery (FBDD) libraries targeting proteases, transporters, or receptors that recognize amino acid motifs. The 1-phenyl-3,5-dimethylpyrazole core provides a rigid, aromatic scaffold with well-defined geometry (confirmed by the single crystal structure of related pyrazole-4-acetic acid esters), while the α-amino ester moiety mimics the N- and C-termini of natural amino acids. The RT storage stability and multi-vendor availability at 95% purity support reproducible fragment screening across different institutional settings.

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